molecular formula C9H6F4O2 B13587497 1-(4,5-Difluoro-2-methoxyphenyl)-2,2-difluoroethanone

1-(4,5-Difluoro-2-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B13587497
M. Wt: 222.14 g/mol
InChI Key: WAESOXYWHDVGDK-UHFFFAOYSA-N
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Description

1-(4,5-Difluoro-2-methoxyphenyl)-2,2-difluoroethanone is a high-purity chemical reagent offered for research and development purposes. This difluorinated ethanone derivative features a methoxyphenyl ring system, a structure often explored in medicinal chemistry and materials science for its unique electronic and steric properties. Researchers may investigate this compound as a key synthetic intermediate or building block in the development of novel pharmaceutical candidates, particularly in constructing complex molecules with potential biological activity. The presence of fluorine atoms can significantly alter a molecule's properties, and this compound may be of specific value in studies focusing on fluorine chemistry. It is strictly for use in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O2/c1-15-7-3-6(11)5(10)2-4(7)8(14)9(12)13/h2-3,9H,1H3

InChI Key

WAESOXYWHDVGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4,5-difluoro-2-methoxyphenylboronic acid with a suitable fluorinated ethanone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a palladium catalyst and a base, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

1-(4,5-Difluoro-2-hydroxyphenyl)ethanone
  • Structure : Differs by replacing the methoxy group with a hydroxyl group.
  • Molecular Weight : 172.13 g/mol .
  • Physical Properties : Reported as a black solid with characterized 1H NMR and IR spectra .
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone
  • Structure : Chlorine replaces one fluorine atom at the 4-position.
  • Molecular Weight : 226.55 g/mol (calculated for similar chloro-difluoro analogs) .
  • Key Difference : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter electronic effects (e.g., reduced electron-withdrawing capacity) and increase lipophilicity .
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
  • Structure : Fluorines at 3- and 5-positions with a hydroxyl group at 2-position.
  • Similarity Score : 0.91 (compared to target compound) .
  • Key Difference : Altered fluorine positioning could influence resonance effects and intermolecular interactions, affecting crystallization behavior .

Functional Group Variations

2-(5-Bromopyridin-2-yl)-1-(2,4-difluorophenyl)-2,2-difluoroethanone
  • Structure : Incorporates a bromopyridinyl group instead of the methoxyphenyl ring.
  • Molecular Weight: ~352.1 g/mol (estimated from C13H6BrF4NO) .
1-(2,3-Dimethylphenyl)-2,2-difluoroethanone
  • Structure : Methyl groups at 2- and 3-positions.
  • Key Difference : Steric hindrance from methyl groups may reduce reactivity at the ketone moiety, while electron-donating methyl substituents decrease ring electrophilicity .

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 4,5-F; 2-OCH3 ~218.1 (estimated) High lipophilicity, electron-deficient ring N/A
1-(4,5-Difluoro-2-hydroxyphenyl)ethanone 4,5-F; 2-OH 172.13 Polar, black solid
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone 3-Cl; 2,4-F 226.55 Increased molecular weight, chloro effects
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone 4-Cl; 3-OCH3 191.66 Chlorine enhances stability in certain reactions
2-Chloro-1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone 5-Cl; 2-CH3; 2-Cl ~229.0 (estimated) Steric hindrance from methyl group

Electronic and Steric Considerations

  • Fluorine vs. Chlorine: Fluorine’s high electronegativity increases ring electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution.
  • Methoxy vs. Hydroxyl : Methoxy groups offer better stability and moderate electron-donating effects compared to hydroxyl groups, which are prone to deprotonation or oxidation .
  • Heterocyclic Modifications : Pyridine-containing analogs (e.g., ) exhibit distinct electronic profiles due to nitrogen’s lone pairs, enabling applications in metal-organic frameworks or enzyme inhibition .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Fluorine-induced splitting patterns help confirm substitution positions .
    • ¹⁹F NMR : Distinct signals for aromatic (δ ~-110 to -140 ppm) and aliphatic fluorine (δ ~-90 to -100 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation pathways.
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for verifying fluorine placement (e.g., as in for biphenyl analogs) .

How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Advanced Research Question
Fluorinated ketones are generally stable but may hydrolyze under acidic/basic conditions or via photodegradation.

  • Stability Studies :
    • Accelerated Degradation : Expose the compound to UV light (λ = 254 nm) or 0.1 M HCl/NaOH at 40°C for 72 hours. Monitor via HPLC-MS to identify degradation products (e.g., demethylation or defluorination) .
    • Storage Recommendations : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent oxidation .

What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets such as cytochrome P450 enzymes or kinase receptors. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in enzyme activity assays .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites using LC-QTOF-MS to assess metabolic stability .

How do structural modifications (e.g., replacing methoxy with ethoxy) alter the compound’s physicochemical and biological properties?

Advanced Research Question
A structure-activity relationship (SAR) study could involve:

  • Synthetic Modifications : Synthesize analogs (e.g., 1-(4,5-difluoro-2-ethoxyphenyl)-2,2-difluoroethanone) and compare logP (lipophilicity) via shake-flask method or computational tools (e.g., MarvinSketch) .
  • Biological Testing : Assess cytotoxicity (e.g., MTT assay) and target binding to determine optimal substituents .

What computational methods are recommended for predicting the compound’s spectroscopic signatures or reaction pathways?

Basic Research Question

  • DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) and IR vibrational modes .
  • Reaction Mechanism Modeling : Apply transition state theory (TST) in software like Q-Chem to explore pathways for nucleophilic additions or eliminations .

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